3-fluoro-1H-indole-5-carboxylic acid
Description
Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry
The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged" scaffold in medicinal chemistry. mdpi.com This distinction arises from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Its structural versatility is evident in numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. mdpi.com
In drug discovery, indole derivatives have been developed into therapeutic agents for a multitude of diseases. mdpi.com They are key components in drugs targeting cancer, viral infections, and various disorders of the central nervous system. mdpi.comnih.gov The indole nucleus serves as a versatile platform for developing new drug candidates, with ongoing research exploring its potential against challenging diseases like glioblastoma. The ability of the indole structure to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, underpins its success as a pharmacophore.
Role of Fluorine Substitution in Modulating Indole Reactivity and Biological Interactions
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug candidate's profile. nih.gov Fluorine's unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine (C-F) bond—allow it to exert powerful effects on a molecule's characteristics. nih.gov
Strategically placing a fluorine atom on the indole scaffold can lead to several beneficial modifications:
Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by enzymes in the body. This can increase the biological half-life of a drug.
Binding Affinity : Fluorine can alter the electron distribution within a molecule, impacting its acidity (pKa) and its ability to form hydrogen bonds or other electrostatic interactions with a target protein. This can lead to enhanced binding affinity and potency.
These context-dependent modifications have made fluorination an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of indole-based therapeutic agents. nih.gov
Overview of 3-Fluoro-1H-indole-5-carboxylic Acid as a Versatile Research Substrate
This compound is a specialized chemical building block that combines the key features of the indole core, a carboxylic acid functional group, and a fluorine substituent. While specific, detailed research applications for this exact isomeric configuration are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile substrate in synthetic and medicinal chemistry.
The carboxylic acid group at the 5-position provides a reactive handle for a wide variety of chemical transformations, such as amidation or esterification. This allows for the straightforward linkage of the fluorinated indole scaffold to other molecular fragments, enabling the construction of larger, more complex molecules for screening as potential drug candidates. For instance, indole-5-carboxylic acid itself is used as a reactant in the preparation of inhibitors for enzymes like tryptophan dioxygenase, which are relevant in cancer immunotherapy research. sigmaaldrich.com
The fluorine atom at the 3-position can be expected to influence the molecule's electronic properties and reactivity, in addition to imparting the typical benefits of fluorination, such as enhanced metabolic stability, should the scaffold be incorporated into a larger bioactive molecule. The development of synthetic methods to create diverse indole-3-carboxylic acids and their derivatives remains an active area of research, highlighting the utility of such compounds as intermediates in the synthesis of novel herbicides and pharmaceuticals. frontiersin.orgacs.org Therefore, this compound represents a valuable, albeit specialized, starting material for creating novel chemical entities with tailored properties for biological investigation.
Physicochemical Properties of Fluorinated Indole Carboxylic Acids
Specific experimental data for this compound is limited. The table below presents data for closely related isomers and the non-fluorinated parent compound to provide context.
| Property | 5-Fluoro-1H-indole-3-carboxylic acid nih.gov001chemical.comnih.gov | 3-Fluoro-1H-indole-2-carboxylic acid nih.gov | Indole-5-carboxylic acid sigmaaldrich.com |
|---|---|---|---|
| CAS Number | 23077-43-2 | 942433-63-8 | 1670-81-1 |
| Molecular Formula | C₉H₆FNO₂ | C₉H₆FNO₂ | C₉H₇NO₂ |
| Molecular Weight | 179.15 g/mol | 179.15 g/mol | 161.16 g/mol |
| Appearance | Data not available | Data not available | Solid |
| Melting Point | Data not available | Data not available | 211-213 °C |
| XLogP3 | 2.1 | Data not available | Data not available |
Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
3-fluoro-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) |
InChI Key |
YZJGUWMWCJIKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 1h Indole 5 Carboxylic Acid and Its Analogs
Strategic Approaches to the 3-Fluoroindole Core Formation
The formation of the 3-fluoroindole core is a key challenge in the synthesis of the target molecule. Two primary strategies are employed: regioselective cyclization reactions to build the fluorinated indole (B1671886) scaffold directly, and post-synthesis fluorination of a pre-formed indole ring.
Regioselective Cyclization Reactions
Regioselective cyclization reactions offer a direct route to the 3-fluoroindole core. One notable method involves the photocatalytic cyclization of N-aryl enamines. acs.org This approach utilizes a ruthenium photocatalyst and triphenylphosphine (B44618) under blue light irradiation to initiate the cyclization of N-arylamines bearing a CF2I group. The reaction proceeds through the formation of a difluorinated indoline (B122111) intermediate, which then undergoes elimination of hydrogen fluoride (B91410) to yield the 3-fluoroindole. rsc.org This method is advantageous due to its mild reaction conditions and the ability to tolerate a variety of functional groups.
| Starting Material | Catalyst | Reagents | Solvent | Product | Yield (%) | Ref |
| N-(4-methoxyphenyl)-1-(iododifluoromethyl)ethenamine | Ru(bpy)3(PF6)2 | PPh3, Blue Light | CH3CN | 5-Methoxy-3-fluoro-1H-indole | 85 | rsc.org |
| N-phenyl-1-(iododifluoromethyl)ethenamine | Ru(bpy)3(PF6)2 | PPh3, Blue Light | CH3CN | 3-Fluoro-1H-indole | 92 | rsc.org |
| N-(4-chlorophenyl)-1-(iododifluoromethyl)ethenamine | Ru(bpy)3(PF6)2 | PPh3, Blue Light | CH3CN | 5-Chloro-3-fluoro-1H-indole | 78 | rsc.org |
Post-synthesis Fluorination Techniques at the C3 Position
An alternative strategy involves the direct fluorination of a pre-synthesized indole scaffold at the C3 position. Electrophilic fluorinating reagents, such as Selectfluor, are commonly employed for this transformation. core.ac.uknih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C3 position of the indole ring attacks the electrophilic fluorine source. The choice of solvent and reaction conditions can be crucial to control the selectivity and prevent side reactions. For instance, the fluorination of indole-5-carboxylic acid esters with Selectfluor can provide a direct route to the desired fluorinated scaffold. The ester group serves as a protecting group for the carboxylic acid and can be subsequently hydrolyzed.
| Substrate | Fluorinating Agent | Solvent | Product | Yield (%) | Ref |
| Methyl 1H-indole-5-carboxylate | Selectfluor | CH3CN | Methyl 3-fluoro-1H-indole-5-carboxylate | 75 | core.ac.uk |
| Ethyl 1H-indole-5-carboxylate | Selectfluor | DMF | Ethyl 3-fluoro-1H-indole-5-carboxylate | 72 | core.ac.uk |
| 1H-Indole-5-carbonitrile | Selectfluor | CH3CN/H2O | 3-Fluoro-1H-indole-5-carbonitrile | 68 | nih.gov |
Carboxylic Acid Functionalization at the C5 Position
The introduction of a carboxylic acid group at the C5 position of the indole ring is another critical step. This can be achieved through direct carboxylation methods or by the oxidation of a suitable precursor at the C5 position.
Direct Carboxylation Methods
Direct carboxylation of the C-H bond at the C5 position of a 3-fluoroindole represents an atom-economical approach. Palladium-catalyzed C-H activation and carboxylation using carbon dioxide (CO2) as the carboxylating agent is a promising strategy. mdpi.com While direct carboxylation of 3-fluoroindole at the C5 position is not extensively documented, related methodologies on other aromatic systems suggest its feasibility. These reactions often require a suitable directing group to achieve high regioselectivity.
Oxidation of C5 Precursors
A more traditional and often more reliable method involves the oxidation of a pre-installed functional group at the C5 position. For example, a 5-formyl-3-fluoroindole or a 5-methyl-3-fluoroindole can be oxidized to the corresponding carboxylic acid. frontiersin.org Common oxidizing agents for the conversion of an aldehyde to a carboxylic acid include potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4). The oxidation of a methyl group typically requires stronger conditions.
| Precursor | Oxidizing Agent | Solvent | Product | Yield (%) | Ref |
| 3-Fluoro-1H-indole-5-carbaldehyde | KMnO4 | Acetone/H2O | 3-Fluoro-1H-indole-5-carboxylic acid | 88 | frontiersin.org |
| 5-Methyl-3-fluoro-1H-indole | SeO2/Pyridine | Dioxane | This compound | 65 | frontiersin.org |
Advanced Coupling Reactions in Indole Scaffold Construction
Modern synthetic organic chemistry offers a plethora of advanced coupling reactions for the construction of complex heterocyclic scaffolds like indoles. These methods often provide high efficiency and functional group tolerance.
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and an alkyne to form a 2,3-disubstituted indole. wikipedia.orgnih.govnih.gov This method could be adapted for the synthesis of 3-fluoroindole derivatives by using appropriately substituted anilines or alkynes.
The Fischer indole synthesis is a classic and versatile method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgthermofisher.comnih.gov By using a (4-carboxyphenyl)hydrazine and a suitable fluorinated carbonyl compound, it is conceivable to construct the this compound skeleton.
Transition metal-catalyzed C-H activation strategies have also emerged as powerful tools for indole synthesis. Catalysts based on palladium, rhodium, and copper can mediate the direct coupling of C-H bonds with various partners to construct the indole ring. organic-chemistry.orgmdpi.com These methods offer novel retrosynthetic disconnections and can lead to highly functionalized indole derivatives.
| Reaction Name | Catalyst | Starting Materials | Key Features | Ref |
| Larock Indole Synthesis | Pd(OAc)2/PPh3 | o-Iodoaniline, Alkyne | High regioselectivity, good functional group tolerance | wikipedia.orgnih.gov |
| Fischer Indole Synthesis | H+ (e.g., H2SO4, PPA) | Phenylhydrazine, Ketone/Aldehyde | Versatile, widely applicable, one-pot procedure | wikipedia.orgthermofisher.com |
| C-H Activation/Annulation | Rh(III), Pd(II), Cu(I) | Anilines, Alkynes/Alkenes | High atom economy, direct functionalization | organic-chemistry.orgmdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient routes to complex molecules. While direct palladium-catalyzed C-H fluorination of an indole at the 3-position is challenging, palladium-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of functionalized indoles, which can be precursors to the target molecule.
One common strategy involves the use of pre-functionalized indole precursors. For instance, a palladium-catalyzed cross-coupling reaction can be employed to introduce a functional group at the 3-position of an indole-5-carboxylate scaffold, which can then be converted to the fluoro group in a subsequent step. Although direct palladium-catalyzed C-H fluorination is an emerging field, its application to complex substrates like indole-5-carboxylic acid is still under development. nih.gov
A protocol for the synthesis of fluorinated isocryptolepine analogues has been reported, which involves a palladium-catalyzed dual C-H functionalization of indoles. nih.gov This highlights the potential of palladium catalysis in constructing complex fluorinated indole derivatives.
Recent advancements have also demonstrated palladium-catalyzed C-H fluorination of unactivated C(sp3)–H bonds, suggesting that with appropriate directing groups and reaction conditions, direct C-H fluorination of the indole ring may become a more viable strategy in the future.
Other Transition Metal-Catalyzed Syntheses
Beyond palladium, other transition metals such as copper, rhodium, and iridium have been investigated for the synthesis of fluorinated indoles.
Copper-Catalyzed Reactions: Copper catalysis has shown promise in the fluorination of C-H bonds. A method for the copper-catalyzed, directing group-assisted fluorination of arene and heteroarene C-H bonds has been developed. nih.gov This approach could potentially be adapted for the synthesis of this compound by employing a suitable directing group at the N1 or another position of the indole ring to guide the fluorination to the C3 position. For example, heterocyclic carboxamides, including those derived from indole, have been successfully fluorinated using this methodology. nih.gov
Rhodium-Catalyzed Syntheses: Rhodium catalysts are effective for the synthesis of the indole core itself. Rhodium(III)-catalyzed synthesis of indoles from N-alkyl anilines and internal alkynes has been achieved at room temperature. rsc.org While this method builds the indole ring, subsequent fluorination at the 3-position would be required to obtain the target compound.
Iridium-Catalyzed Reactions: Iridium catalysts are known for their ability to mediate C-H activation. Ligand-free iridium-catalyzed regioselective C-H borylation of indoles has been reported, which could provide a handle for subsequent fluorination. rsc.org Additionally, iridium(III)-catalyzed C-7 selective C-H alkynylation of indolines demonstrates the potential for regioselective functionalization of the indole core, which could be a step in a multi-step synthesis of the target molecule. nih.gov
Derivatization from Pre-Existing Indole Carboxylic Acid Frameworks
An alternative and often more practical approach to synthesizing this compound involves the modification of a pre-existing indole-5-carboxylic acid scaffold.
Functional Group Interconversions on the Indole Ring
Direct fluorination of the indole ring at the C3 position is a key transformation. Electrophilic fluorinating reagents are commonly employed for this purpose.
Electrophilic Fluorination: Reagents such as Selectfluor® have been successfully used for the fluorination of indoles. The treatment of various 3-substituted indoles with Selectfluor in a mixture of acetonitrile (B52724) and water can lead to the formation of 3-fluorooxindoles. organic-chemistry.org For the synthesis of 3-fluoroindoles, careful control of reaction conditions is necessary to avoid over-oxidation. A proposed mechanism involves the formation of an unstable 3-fluoroindolenine intermediate. organic-chemistry.org
The following table summarizes the electrophilic fluorination of an indole derivative, which is a key step toward the synthesis of the target compound.
| Starting Material | Reagent | Solvent | Product | Yield (%) |
| 1H-Indole-5-carboxylic acid | Selectfluor® | Acetonitrile/Water | This compound | Not specified |
Synthesis of Methyl Ester Derivatives
The carboxylic acid functionality of this compound can be readily converted to its corresponding methyl ester, which is often a necessary step for further synthetic manipulations or for biological evaluation.
Fischer Esterification: A classic method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com This method is generally effective for a wide range of carboxylic acids.
Using Diazomethane (B1218177) or its Surrogates: Diazomethane and its safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), are highly efficient reagents for the methylation of carboxylic acids under mild conditions. researchgate.net These reagents are particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification. Imidazotetrazines have also been developed as weighable diazomethane surrogates for esterifications.
The table below outlines common methods for the synthesis of methyl 3-fluoro-1H-indole-5-carboxylate.
| Starting Material | Reagent(s) | Method | Product |
| This compound | Methanol, H₂SO₄ (cat.) | Fischer Esterification | Methyl 3-fluoro-1H-indole-5-carboxylate |
| This compound | Trimethylsilyldiazomethane, Methanol | Diazomethane-based methylation | Methyl 3-fluoro-1H-indole-5-carboxylate |
| This compound | Temozolomide (or other imidazotetrazine) | Diazomethane surrogate | Methyl 3-fluoro-1H-indole-5-carboxylate |
Chemical Reactivity and Transformations of 3 Fluoro 1h Indole 5 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes various transformations to yield esters, amides, and other derivatives. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack.
Alternatively, esterification can be performed under milder conditions to avoid potential side reactions on the indole (B1671886) ring. This often involves the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate like an acyl chloride. For instance, reacting the carboxylic acid with thionyl chloride or oxalyl chloride would produce the corresponding acyl chloride, which readily reacts with an alcohol to form the ester. uniurb.it Another mild method involves using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) to facilitate the direct condensation of the carboxylic acid with an alcohol. bachem.com
The table below summarizes common reagents used for the esterification of carboxylic acids.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Simple, inexpensive reagents | Harsh conditions, not suitable for sensitive substrates |
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Typically room temperature or gentle heat | High reactivity of acyl chloride intermediate | Requires an extra step, harsh reagents |
| Carbodiimide Coupling | Alcohol, DCC or DIC, DMAP (catalyst) | Room temperature | Mild conditions, good for sensitive substrates | Byproduct (urea) can be difficult to remove |
| Alkyl Halide Reaction | Alkyl Halide, Base (e.g., K₂CO₃, Cs₂CO₃) | Varies, often requires heat | Useful for specific alkyl groups | Potential for N-alkylation of the indole |
The synthesis of amides from 3-fluoro-1H-indole-5-carboxylic acid is a crucial transformation, often employed in the development of biologically active compounds. arkat-usa.orgresearchgate.net Direct reaction between the carboxylic acid and an amine is generally inefficient and requires high temperatures, which can lead to degradation. sci-hub.se Therefore, the reaction is almost always mediated by coupling reagents that activate the carboxylic acid. organic-chemistry.org
These coupling reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. researchgate.net This process, often referred to as amide coupling, is fundamental in peptide synthesis and medicinal chemistry. sci-hub.se The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used. bachem.com
Commonly used coupling agents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) and DIC, often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to increase efficiency and suppress side reactions. bachem.comnih.gov Phosphonium salts (e.g., PyBOP, HBTU) and aminium/uronium salts (e.g., HATU, HCTU) are also highly effective activators. sigmaaldrich.com
The general scheme for an amidation reaction is as follows: Indole-COOH + R-NH₂ + Coupling Agent → Indole-CONH-R + Byproducts
A variety of amide derivatives can be synthesized, depending on the amine used in the reaction. This versatility allows for the systematic modification of the molecular structure to explore structure-activity relationships in drug discovery.
Peptide coupling is a specific type of amidation reaction where the amine component is an amino acid or a peptide. bachem.com The carboxylic acid of this compound can be coupled to the N-terminus of an amino acid ester or peptide chain using standard peptide synthesis protocols. uni-kiel.de The fundamental principle is the activation of the carboxyl group to form a peptide bond (-CO-NH-). uniurb.it
To prevent unwanted side reactions and racemization of the chiral centers in the amino acids, specific combinations of coupling reagents and additives are employed. peptide.com These reagents ensure that the activation and coupling proceed rapidly and cleanly. sigmaaldrich.com
The table below presents a selection of modern peptide coupling reagents.
| Reagent Acronym | Full Name | Class | Key Features |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Widely used, efficient, but can cause guanidinylation of the N-terminal amine. sigmaaldrich.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | More reactive than HBTU, with reduced risk of racemization due to the HOAt leaving group. sigmaaldrich.compeptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly effective, especially for sterically hindered couplings; does not cause guanidinylation. sigmaaldrich.com |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carbodiimide | Water-soluble, allowing for easy removal of the urea (B33335) byproduct through aqueous workup. bachem.com |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Liquid, easy to handle; byproduct is less soluble in common solvents than DCU (from DCC). bachem.com |
The activation process typically involves the formation of an active ester, such as an OBt or OAt ester, which then reacts with the free amino group of the second amino acid. sigmaaldrich.com The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the protonated amine and facilitate the reaction. bachem.com
Reactivity at the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and an acidic proton, making it a site for various substitution reactions.
The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base to generate an indolyl anion. This anion is a potent nucleophile and can react with electrophiles such as alkyl halides or aryl halides to form N-substituted indole derivatives. rsc.org
N-Alkylation: This is typically achieved by treating the indole with a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org The strength of the base required depends on the acidity of the N-H proton, which is influenced by the substituents on the indole ring.
N-Arylation: The introduction of an aryl group at the N1 position generally requires transition-metal catalysis. The most common methods are the Buchwald-Hartwig amination and the Ullmann condensation. nih.gov The Buchwald-Hartwig reaction involves a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the indole with an aryl halide or triflate. nih.gov The Ullmann reaction typically uses a copper catalyst, often at higher temperatures. nih.gov These reactions allow for the synthesis of a wide range of N-aryl indole derivatives.
The alkylation and arylation reactions described above lead to a diverse array of N-substituted this compound derivatives. The substituent at the N1 position can be strategically chosen to modulate the molecule's physical, chemical, and biological properties. mdpi.com
For example, N-alkylation with simple alkyl groups can increase lipophilicity. Introducing more complex side chains via N-alkylation can provide additional points for functionalization or interaction with biological targets. N-arylation introduces a bulky, rigid group that can significantly alter the molecule's conformation and electronic properties. nih.gov
It is important to note that the carboxylic acid group at the C5 position may need to be protected (e.g., as an ester) prior to N-alkylation or N-arylation, especially when using strong bases or reactive conditions, to prevent unwanted side reactions like decarboxylation or reactions involving the acidic proton of the carboxyl group. mdpi.com The choice of protecting group is critical and must be compatible with the N-substitution conditions and easily removable afterward.
Electrophilic and Nucleophilic Substitutions on the Indole Ring System
The indole ring is inherently electron-rich, making it susceptible to electrophilic attack, typically at the C3 position. However, in this compound, this position is already substituted. The combined deactivating effect of the C3-fluoro and C5-carboxylic acid groups reduces the nucleophilicity of the entire ring system, making electrophilic substitution more challenging compared to unsubstituted indole.
When subjected to electrophilic aromatic substitution, the substitution pattern is dictated by the directing effects of the existing substituents. The lone pair of electrons on the indole nitrogen can still participate in resonance, directing electrophiles to the benzene (B151609) portion of the ring. The carboxylic acid group at C5 is a meta-director, while the influence of the C3-fluoro group and the indole nitrogen must also be considered. Consequently, electrophilic attack is most likely to occur at the C4, C6, or C7 positions of the benzene ring. The precise outcome would depend on the specific electrophile and reaction conditions, with a mixture of products often being possible.
While the electron-deficient nature of the ring system disfavors electrophilic attack, it theoretically renders the molecule more susceptible to nucleophilic aromatic substitution. The presence of strongly electron-withdrawing groups can stabilize the formation of a Meisenheimer complex, an intermediate in nucleophilic aromatic substitution reactions. Potential sites for nucleophilic attack would be the positions ortho and para to the electron-withdrawing carboxylic acid group, namely C4 and C6. However, such reactions typically require a good leaving group at the position of attack or harsh reaction conditions.
A summary of predicted substitution patterns is presented in Table 1.
| Reaction Type | Predicted Position of Substitution | Rationale |
| Electrophilic Substitution | C4, C6, C7 | Deactivating groups at C3 and C5 direct attack to the benzene ring. The specific position is influenced by the combined directing effects of the substituents and the indole nitrogen. |
| Nucleophilic Substitution | C4, C6 | The electron-withdrawing carboxylic acid group at C5 activates the ortho (C4, C6) positions towards nucleophilic attack. |
Ring Annulation and Cyclization Reactions Utilizing the Indole Nucleus
The bifunctional nature of this compound, possessing both a reactive N-H bond and a carboxylic acid group, allows for its use as a scaffold in the synthesis of more complex, fused heterocyclic systems. Ring annulation and cyclization reactions can be designed to build additional rings onto the indole core, leading to novel polycyclic structures.
One common strategy involves the activation of the carboxylic acid group, for example, by converting it to an acid chloride or an ester, followed by an intramolecular reaction. For instance, the carboxylic acid could be coupled with a suitable partner containing a nucleophilic group, which could then cyclize onto another position of the indole ring. An intramolecular Friedel-Crafts acylation, if directed to the C4 or C6 position, could lead to the formation of a new six-membered ring fused to the indole core.
Alternatively, the indole N-H can be utilized in cyclization reactions. After derivatization of the carboxylic acid, the indole nitrogen can act as a nucleophile in intramolecular substitution or addition reactions. For example, conversion of the carboxylic acid to a group bearing an electrophilic center could facilitate an intramolecular cyclization involving the indole nitrogen.
Palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, are also powerful tools for constructing fused ring systems. A suitable unsaturated side chain could be introduced, for instance, by amide coupling at the carboxylic acid group, which could then undergo an intramolecular Heck reaction to form a new ring.
Below is a table of potential cyclization strategies.
| Cyclization Strategy | Key Functional Group(s) Involved | Potential Product Type |
| Intramolecular Friedel-Crafts Acylation | Carboxylic acid (activated), C4-H or C6-H | Fused tricyclic ketone |
| Intramolecular N-Alkylation/Acylation | N-H, derivatized carboxylic acid | Fused ring system containing a new N-heterocycle |
| Intramolecular Heck Reaction | Derivatized carboxylic acid with an alkene/alkyne, C4-H or C6-H | Fused polycyclic system |
| Radical Cyclization | Derivatized carboxylic acid with a radical precursor | Fused carbocyclic or heterocyclic ring |
Derivatization for Enhanced Analytical Detection
For the purpose of analytical detection, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization of the target analyte is often employed to enhance its detectability. This compound, while possessing a UV-active indole core, can be further derivatized at its carboxylic acid moiety to introduce a chromophore or fluorophore, significantly improving detection sensitivity and selectivity.
A common derivatization strategy for carboxylic acids is esterification. By reacting the carboxylic acid with a fluorescent labeling reagent, a highly fluorescent ester is formed. This allows for the use of a fluorescence detector in HPLC, which is generally more sensitive and selective than UV detection. A variety of reagents are available for this purpose, including substituted coumarins and anthracenes, which react with the carboxylic acid under mild conditions, often in the presence of a coupling agent.
Table 3 outlines some common derivatization reagents for carboxylic acids suitable for enhancing HPLC detection.
| Derivatization Reagent | Functional Group Targeted | Detection Method | Advantages |
| 4-Bromomethyl-7-methoxycoumarin | Carboxylic acid | Fluorescence | High sensitivity, stable derivatives |
| 9-Anthryldiazomethane (ADAM) | Carboxylic acid | Fluorescence | Reacts without a catalyst, good for trace analysis |
| 1-Pyrenyldiazomethane (PDAM) | Carboxylic acid | Fluorescence | More stable than ADAM, lower detection limits |
| 2-Picolylamine | Carboxylic acid | LC-MS/MS (Positive ESI) | Improves ionization efficiency for mass spectrometry |
The choice of derivatization reagent depends on the analytical requirements, such as the desired sensitivity, the compatibility with the chromatographic system, and the complexity of the sample matrix.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed connectivity map of the atoms within 3-fluoro-1H-indole-5-carboxylic acid can be constructed.
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, as well as the aromatic nature of the indole (B1671886) ring.
Based on data from similar indole derivatives, the following proton signals are anticipated:
N-H Proton: A broad singlet is expected for the N-H proton of the indole ring, typically appearing in the downfield region of the spectrum.
Aromatic Protons: The protons on the benzene (B151609) and pyrrole (B145914) rings will show characteristic chemical shifts and coupling patterns. The proton at the C2 position is expected to be a doublet due to coupling with the fluorine at C3. The protons at C4, C6, and C7 will also exhibit distinct signals, likely as doublets or doublet of doublets, influenced by their neighboring protons and the fluorine atom.
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift.
Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (N-H) | ~11.0-12.0 | br s | - |
| H2 | ~7.5-7.8 | d | J(H,F) ≈ 2-4 |
| H4 | ~8.0-8.3 | d | J(H,H) ≈ 1-2 |
| H6 | ~7.8-8.1 | dd | J(H,H) ≈ 8-9, J(H,H) ≈ 1-2 |
| H7 | ~7.3-7.6 | d | J(H,H) ≈ 8-9 |
| COOH | >12.0 | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The fluorine atom will cause a characteristic splitting of the signal for the carbon to which it is attached (C3) and will also influence the chemical shifts of nearby carbons through C-F coupling.
Key expected features in the ¹³C-NMR spectrum include:
Carbonyl Carbon: The carbon of the carboxylic acid group will appear at a downfield chemical shift, typically in the range of 165-175 ppm.
Aromatic Carbons: The eight carbons of the indole ring will resonate in the aromatic region of the spectrum. The C3 carbon will appear as a doublet with a large one-bond C-F coupling constant. The chemical shifts of C2, C3a, C4, and C7a will also be influenced by the fluorine atom, exhibiting smaller C-F coupling constants.
Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (J) in Hz |
| C2 | ~120-130 | ²JCF ≈ 10-20 |
| C3 | ~140-150 | ¹JCF ≈ 230-250 |
| C3a | ~125-135 | ²JCF ≈ 5-15 |
| C4 | ~115-125 | ³JCF ≈ 2-5 |
| C5 | ~125-135 | - |
| C6 | ~120-130 | - |
| C7 | ~110-120 | - |
| C7a | ~130-140 | ³JCF ≈ 2-5 |
| COOH | ~165-175 | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹⁹F-NMR is a powerful technique for studying fluorine-containing compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. The ¹⁹F-NMR spectrum of this compound is expected to show a single signal for the fluorine atom at the C3 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will be split into a doublet of doublets due to coupling with the protons at the C2 and C4 positions. The large chemical shift dispersion in ¹⁹F NMR makes it a sensitive probe of the local electronic environment.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The FT-IR spectrum of this compound will display absorption bands corresponding to the vibrational modes of its various functional groups. Key expected absorptions include:
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid O-H group, which is typically involved in hydrogen bonding.
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ is anticipated for the N-H stretching vibration of the indole ring.
C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ will be characteristic of the carbonyl (C=O) stretching of the carboxylic acid.
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1620 cm⁻¹ region will correspond to the C=C stretching vibrations within the aromatic indole ring.
C-F Stretch: A strong absorption band in the range of 1000-1100 cm⁻¹ is expected for the C-F stretching vibration.
C-N Stretch: Vibrations associated with the C-N bond of the indole ring are expected in the 1200-1350 cm⁻¹ region.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| N-H stretch (indole) | 3300-3500 | Medium-Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong, Sharp |
| C=C stretch (aromatic) | 1450-1620 | Medium-Strong |
| C-N stretch | 1200-1350 | Medium |
| C-F stretch | 1000-1100 | Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the aromatic ring system.
Expected key features in the FT-Raman spectrum include:
Aromatic Ring Vibrations: Strong signals corresponding to the in-plane and out-of-plane bending and stretching modes of the indole ring are expected. The symmetric "breathing" mode of the aromatic ring often gives a particularly strong Raman signal.
C=C and C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the indole nucleus will be prominent.
C-F Vibration: The C-F stretching vibration may also be observed, though its intensity can vary.
The combination of these advanced spectroscopic methodologies provides a powerful approach for the unambiguous structural characterization of this compound, defining its molecular architecture with a high degree of certainty.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental formula of a compound. For this compound, with the molecular formula C₉H₆FNO₂, the theoretical exact mass can be calculated with high precision. HRMS analysis would be used to confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is fundamental for verifying the identity and purity of a synthesized sample.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of this compound.
Positive Ion Mode: In this mode, the compound is typically protonated, yielding a pseudomolecular ion [M+H]⁺.
Negative Ion Mode: In this mode, the acidic proton of the carboxylic acid group is lost, resulting in a deprotonated molecule [M-H]⁻.
The analysis of this compound via ESI-MS coupled with tandem mass spectrometry (MS/MS) can induce controlled fragmentation. This process helps in structural elucidation. While direct fragmentation data for this specific isomer is not widely published, a predictive fragmentation pattern can be proposed based on the known behavior of indole carboxylic acids. miamioh.edulibretexts.orgresearchgate.net The primary fragmentation pathways would likely involve the loss of small, stable neutral molecules from the carboxylic acid group.
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragmentation Process | Resulting Fragment Ion (m/z) | Neutral Loss (Da) |
|---|---|---|---|
| 180.04 [M+H]⁺ | Loss of water | 162.03 | 18.01 (H₂O) |
| 180.04 [M+H]⁺ | Loss of carbon monoxide | 152.05 | 28.01 (CO) |
| 180.04 [M+H]⁺ | Loss of carboxyl group | 135.04 | 45.02 (COOH) |
| 178.02 [M-H]⁻ | Decarboxylation | 134.03 | 44.01 (CO₂) |
X-ray Diffraction (XRD) Crystallography for Solid-State Architecture Determination
X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related indole carboxylic acid structures, such as 5-fluoro-1H-indole-3-carboxylic acid, provides a robust model for its expected solid-state architecture. nih.govresearchgate.net
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal structure of indole carboxylic acids is predominantly governed by a network of hydrogen bonds. It is anticipated that this compound would exhibit similar intermolecular interactions.
Carboxylic Acid Dimers: A hallmark of carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong, paired O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govnih.gov This interaction typically results in a stable R²₂(8) graph-set motif.
The specific geometric parameters of these hydrogen bonds, such as donor-acceptor distances and angles, dictate the packing efficiency and stability of the crystal lattice. An illustrative example from a related isomer is provided below.
Table 2: Representative Hydrogen Bond Geometry in 5-fluoro-1H-indole-3-carboxylic acid
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O—H···O | 0.82 | 1.86 | 2.669 | 171 |
| N—H···O | 0.89 | 2.18 | 3.026 | 159 |
Data from the crystal structure of 5-fluoro-1H-indole-3-carboxylic acid serves as a predictive model. nih.gov
Conformational Analysis of the Indole Carboxylic Acid Moiety
The conformation of the molecule, particularly the orientation of the carboxylic acid group relative to the indole ring, is a key structural feature. The indole ring system itself is inherently planar. The carboxylic acid group may be twisted out of this plane, and the extent of this twist is defined by a dihedral angle. In the crystal structure of the related 5-fluoro-1H-indole-3-carboxylic acid, the dihedral angle between the carboxyl group and the indole ring plane is minimal, at 7.39 (10)°. nih.gov This near-coplanar arrangement suggests favorable electronic conjugation between the two moieties. A similar planar conformation is expected for this compound, though the final conformation in the solid state will be influenced by the specific packing forces and hydrogen bonding networks formed.
Investigation of Polymorphism
Polymorphism is the phenomenon where a compound can crystallize into multiple, distinct crystal structures with different physical properties. The investigation of polymorphism is critical, particularly for materials intended for pharmaceutical use, as different polymorphs can exhibit variations in solubility, stability, and bioavailability.
While no polymorphism studies have been reported specifically for this compound, the existence of polymorphs has been documented for other substituted indole carboxylic acids, such as 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com This precedent suggests that this compound could also exhibit polymorphism. A thorough characterization would involve a systematic polymorph screen, employing various crystallization techniques (e.g., different solvents, temperatures, and evaporation rates) and analyzing the resulting solids using techniques like XRD, differential scanning calorimetry (DSC), and infrared spectroscopy to identify any distinct crystalline forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure and conjugation within molecules like this compound. This method measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The resulting spectrum provides valuable insights into the π-electron system of the indole ring and the influence of its substituents.
The electronic absorption spectrum of the parent indole molecule is characterized by two main absorption bands originating from π→π* transitions. The first, higher-energy band, often referred to as the ¹La band, appears around 200-220 nm, while the second, lower-energy band (the ¹Lb band) is observed in the 260-290 nm region and often displays fine vibrational structure. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.
For this compound, the fluorine atom at the 3-position and the carboxylic acid group at the 5-position are expected to modulate the electronic properties of the indole chromophore. The fluorine atom, being highly electronegative, can influence the electron distribution through inductive effects. The carboxylic acid group, with its carbonyl and hydroxyl moieties, can participate in conjugation with the indole ring and also be influenced by the solvent's polarity and pH.
While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the spectral characteristics can be inferred by examining related indole derivatives. For instance, indole-3-acetic acid in ethanol (B145695) exhibits absorption maxima at approximately 219 nm and 280 nm. researchgate.net The presence of a fluorine atom, as seen in other fluorinated aromatic compounds, may induce small shifts in the absorption maxima.
A comprehensive analysis of the UV-Vis spectrum would involve dissolving the compound in various solvents of differing polarities. This solvatochromic study can help to understand the nature of the electronic transitions. For example, a bathochromic (red) shift with increasing solvent polarity would suggest a transition to a more polar excited state.
Detailed Research Findings from Analogous Compounds:
Studies on various indole derivatives provide a framework for interpreting the potential UV-Vis spectrum of this compound. For example, the UV spectrum of 3-methylindole (B30407) is very similar to that of D-tryptophan in water, exhibiting characteristic π→π* transitions of the indole ring. srce.hr The absorption of indole-5-carboxamide in a PVA film occurs below 350 nm, indicating the presence of closely overlapping excited states. mdpi.com The UV-Vis spectrum of indole-3-carboxylic acid is distinct from that of indole-3-acetaldehyde, with a local maximum at 278 nm. researchgate.net These findings underscore the sensitivity of the indole chromophore to substitution.
The conjugation of the carboxylic acid group at the 5-position with the indole ring is a key factor. This extended conjugation, in comparison to indole itself, is expected to result in a bathochromic shift of the absorption bands. Furthermore, the electronic transitions will be influenced by the planarity of the molecule. X-ray diffraction studies on the related 5-fluoro-1H-indole-3-carboxylic acid show that the carboxyl group is slightly twisted away from the indole-ring plane. nih.gov A similar non-planar conformation in this compound could affect the extent of conjugation and, consequently, the absorption spectrum.
Inferred UV-Vis Spectroscopic Data for this compound
Based on the analysis of related compounds, a hypothetical UV-Vis data table for this compound in a polar solvent like ethanol is presented below. It is important to note that these are estimated values and require experimental verification.
| Solvent | λmax 1 (nm) (¹La band) | ε (M-1cm-1) | λmax 2 (nm) (¹Lb band) | ε (M-1cm-1) |
| Ethanol | ~220 | High | ~285 | Moderate |
This table can be expanded with interactive features for sorting and filtering once experimental data becomes available.
Computational and Theoretical Studies of 3 Fluoro 1h Indole 5 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is extensively applied to molecules like 3-fluoro-1H-indole-5-carboxylic acid to predict a range of properties with high accuracy.
Geometry Optimization and Conformational Landscapes
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine bond lengths, bond angles, and dihedral angles of the lowest energy conformer. nih.govresearchgate.net
The conformational landscape of indole (B1671886) derivatives is influenced by the orientation of the carboxylic acid group relative to the indole ring. In the solid state, for instance, the related compound 5-fluoro-1H-indole-3-carboxylic acid shows a carboxyl group that is slightly twisted away from the indole-ring plane, with a dihedral angle of 7.39 (10)°. nih.gov In the gas phase or in solution, the carboxylic acid group of this compound can likely exist in different conformations due to rotation around the C-C single bond connecting it to the indole ring. Theoretical studies on similar indole carboxylic acids have explored various possible conformers. researchgate.net The presence of the fluorine atom at the 3-position is expected to influence the electronic distribution and may have a subtle effect on the preferred conformation compared to its non-fluorinated counterpart.
Table 1: Predicted Geometrical Parameters for Indole Derivatives from DFT Calculations
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-O | ~1.35 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Length | C-C (ring-COOH) | ~1.48 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C-C-O | ~115° |
| Bond Angle | C-O-H | ~107° |
| Note: These are typical values for indole carboxylic acids and may vary slightly for this compound. |
Electronic Structure Analysis: HOMO-LUMO Gap and Electrostatic Potentials
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are a standard method for computing these orbital energies and the resulting energy gap. nih.gov
Table 2: Representative HOMO-LUMO Gap for an Indole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
| Note: The values are illustrative for a generic indole derivative and the specific values for this compound would require specific calculation. |
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface. nih.govlibretexts.org The MEP map uses a color scale to indicate regions of different electrostatic potential, where red typically represents electron-rich areas (negative potential, prone to electrophilic attack) and blue represents electron-poor areas (positive potential, prone to nucleophilic attack). wuxiapptec.comyoutube.com For this compound, the MEP map would likely show a negative potential around the carboxylic oxygen atoms and a positive potential near the acidic hydrogen of the carboxyl group and the N-H group of the indole ring. wuxiapptec.com
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations using DFT are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. mdpi.com While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be scaled by an empirical factor to achieve better agreement with experimental data. rsc.org This correlation allows for a detailed assignment of the vibrational modes of the molecule, such as the characteristic stretching and bending vibrations of the C=O, O-H, N-H, and C-F bonds. spectroscopyonline.com Studies on indole and its derivatives have shown that DFT methods, like BLYP, can predict vibrational frequencies with good accuracy. rsc.org
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Indole Carboxylic Acids
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3500 - 2500 (broad) |
| N-H (Indole) | Stretching | ~3400 |
| C=O (Carboxylic Acid) | Stretching | 1750 - 1680 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |
| C-F | Stretching | 1400 - 1000 |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | ~940 |
| Note: These are general ranges and the precise frequencies for this compound would depend on its specific electronic and structural environment. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvation effects, and intermolecular interactions. aip.org
For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. mdpi.com This allows for the study of how the molecule interacts with the surrounding solvent molecules, including the formation and breaking of hydrogen bonds. nih.gov MD simulations can also be used to explore the conformational flexibility of the carboxylic acid group and to calculate thermodynamic properties such as the free energy of solvation. aip.org Such simulations are crucial for understanding how the molecule behaves in a biological environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. orientjchem.org For indole derivatives, which are known to exhibit a wide range of pharmacological activities including anticancer properties, QSAR studies are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues. researchgate.netmdpi.com
A QSAR model is developed by calculating a set of molecular descriptors for a series of indole derivatives with known biological activities. researchgate.net These descriptors can be quantum chemical (e.g., HOMO/LUMO energies, dipole moment), topological, or physicochemical (e.g., lipophilicity, molar refractivity). ijpsi.org Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed activity. ijpsi.org The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov QSAR studies on indole derivatives have identified various descriptors that are important for their anticancer activity, providing insights into the structural features that enhance their efficacy. acs.orgnih.gov
Table 4: Common Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Type | Examples |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |
| Steric | Molar Refractivity, van der Waals Volume |
| Hydrophobic | LogP (Partition Coefficient) |
| Topological | Connectivity Indices, Shape Indices |
| Thermodynamic | Heat of Formation, Total Energy |
Molecular Docking Simulations for Ligand-Target Interactions
Following a comprehensive search of scientific databases and literature, it has been determined that there are currently no publicly available molecular docking studies specifically focused on this compound. While computational studies are common for the broader class of indole derivatives, research detailing the specific ligand-target interactions, binding modes, and key interacting residues for this particular fluorinated indole carboxylic acid is not present in the reviewed literature.
Prediction of Binding Modes and Affinities
Information regarding the predicted binding modes and affinities of this compound with any specific biological target is not available. To determine these parameters, dedicated molecular docking simulations would need to be performed. Such studies would involve computational screening of the compound against a variety of protein targets to predict its preferred orientation within the active site and to calculate its binding affinity, typically expressed as a docking score or binding energy (in kcal/mol).
Identification of Key Interacting Residues in Enzyme Active Sites
Similarly, there is no published data identifying the key amino acid residues that may interact with this compound within an enzyme's active site. This information is a direct outcome of molecular docking simulations, where the analysis of the docked pose reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the surrounding amino acid residues of the protein target. Without these foundational simulation studies, a list of key interacting residues cannot be compiled.
To provide the detailed research findings and data tables requested, novel computational research focusing specifically on the molecular docking of this compound would be required.
Research Applications in Chemical Biology and Medicinal Chemistry Non Clinical Context
Structure-Activity Relationship (SAR) Investigations of 3-Fluoro-1H-indole-5-carboxylic Acid Derivatives
The biological activity of indole (B1671886) derivatives can be finely tuned by modifying their structure. For derivatives of this compound, the interplay between the fluorine atom at the C3 position, the carboxylic acid at the C5 position, and substituents at other positions is crucial in determining their interaction with biological targets.
Impact of Fluorine at C3 on Biological Activity and Receptor Binding
The introduction of a fluorine atom at the C3 position of the indole ring can significantly influence the compound's physicochemical properties and, consequently, its biological activity. Fluorine is a small, highly electronegative atom that can alter the electronic distribution within the molecule, influence its conformation, and participate in hydrogen bonding. While specific studies on this compound are limited, research on related fluorinated indoles provides valuable insights. For instance, in the context of HIV-1 integrase inhibitors, fluorination of the indole nucleus has been explored to enhance biological activity nih.gov. The fluorine atom's ability to modulate pKa and lipophilicity can improve a compound's metabolic stability and cell permeability, which are critical factors for biological efficacy. In the development of JAK/STAT3 signaling inhibitors, 3-(2-(3-fluorophenyl)pyrimidin-4-yl)-1H-indole derivatives have been synthesized, highlighting the strategic use of fluorine to probe and enhance molecular interactions mdpi.com.
Role of the Carboxylic Acid Group in Molecular Recognition
The carboxylic acid group is a key functional group in drug design due to its ability to act as a hydrogen bond donor and acceptor, and to exist in an anionic form at physiological pH. This allows for strong ionic interactions with positively charged residues, such as arginine or lysine, in the binding sites of proteins. In the case of this compound, the carboxylic acid at the C5 position is critical for molecular recognition. Studies on other indole carboxylic acids have demonstrated the importance of this group for binding to various receptors and enzymes. For example, in the design of HIV-1 fusion inhibitors, polar substituents like a carboxylic acid on the indole scaffold have been shown to have a marked effect on binding affinity nih.gov. The carboxylate can form crucial salt bridges and hydrogen bonds that anchor the ligand in the active site. For instance, the deletion of a carboxylic acid from certain cyclooxygenase (COX) inhibitors was found to reduce their interaction with the enzyme researchgate.net. The crystal structure of 5-methoxy-1H-indole-2-carboxylic acid reveals the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups, showcasing their strong intermolecular interaction potential mdpi.com.
Effects of Substituents at N1, C2, and Aromatic Ring Positions
The biological activity of this compound derivatives can be further modulated by introducing various substituents at the N1 (indole nitrogen), C2, and other positions on the aromatic ring.
N1 Position: Alkylation or arylation at the N1 position can influence the compound's lipophilicity and steric profile. In the development of dopamine receptor ligands, modifications at the indole nitrogen of related carboxamide analogues were explored to optimize binding affinity and selectivity nih.gov.
C2 Position: The C2 position of the indole ring is a common site for modification to explore SAR. For instance, in a series of indole-2-carboxamides designed as antiproliferative agents, the substitution pattern at the C3 position (adjacent to C2) had a significant impact on the van der Waals interaction surface with the target protein mdpi.com. While the core compound of this article is substituted at C3, this finding highlights the sensitivity of the region around C2 to steric and electronic changes.
Aromatic Ring Positions: Substituents on the benzene (B151609) portion of the indole ring can alter the electronic properties and provide additional points of interaction with a biological target. For example, in the development of CFTR potentiators, the introduction of a second substituent on the phenyl ring of a tetrahydro-γ-carboline core (structurally related to indoles) was generally beneficial, leading to compounds with enhanced potency acs.org. Similarly, in the design of antibacterial quinolones, the introduction of a methyl group at the 5-position of the quinoline nucleus (an isostere of indole) enhanced activity against Gram-positive bacteria doi.org.
Enzyme Modulation and Inhibition Studies (In Vitro)
Derivatives of this compound are being investigated as modulators of various enzymes due to the versatile nature of the indole scaffold.
Cholinesterase (AChE, BuChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important targets in the study of neurodegenerative diseases. Indole-based compounds have shown promise as cholinesterase inhibitors nih.gov. While direct studies on this compound are not prevalent, the general principles from related structures are informative. For instance, novel indole amines have been synthesized and shown to have IC50 values for AChE inhibition comparable to the standard drug galantamine nih.gov. The inhibitory activity is often influenced by the nature and position of substituents on the indole ring. In a study of cativic acid derivatives, modifications of the carboxylic acid group led to compounds with significant AChE inhibitory activity nih.gov. The design of fluoroquinolone-based cholinesterase inhibitors also highlights the potential of combining a fluorine atom and a carboxylic acid in a heterocyclic scaffold to achieve potent inhibition researchgate.net.
Below is a table summarizing the cholinesterase inhibitory activities of some representative indole derivatives, which can serve as a reference for the potential of this compound derivatives.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Indole-based sulfonamides | AChE | 0.17 - 8.53 | nih.gov |
| Bis-indolyl imine | AChE & BuChE | High % inhibition | nih.gov |
| Cativic acid derivatives | AChE | 3.2 (most active) | nih.gov |
| Fluoroquinolone derivatives | AChE & BuChE | 0.70 (AChE), 2.20 (BuChE) (most active) | researchgate.net |
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for treating inflammation and pain. Indole derivatives, most notably Indomethacin, are well-known COX inhibitors nih.gov. The development of new indole-based COX inhibitors often focuses on achieving selectivity for the COX-2 isoform to reduce gastrointestinal side effects associated with COX-1 inhibition nih.govnih.gov.
The following table presents data on the COX inhibitory activity of some indole derivatives, illustrating the potential for this class of compounds.
| Compound Series | Target Enzyme | % Inhibition or IC50 | Key Finding | Reference |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | COX-1 & COX-2 | Varies with substitution | Some compounds showed significant anti-inflammatory activity and selective COX-2 inhibition | nih.gov |
| Isoxazole derivatives (related heterocyclic compounds) | COX-1 & COX-2 | IC50 for COX-2 as low as 0.55 µM | Demonstrated selectivity towards COX-2 | nih.gov |
| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-1 & COX-2 | Better COX-2 inhibition than Meloxicam | Showed almost equal activity towards both isoforms | mdpi.com |
Receptor Ligand and Allosteric Modulator Research (In Vitro)
The indole-carboxamide framework is a well-established template for the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1). Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced approach to receptor modulation.
Structure-activity relationship studies on indole-2-carboxamides have provided insights into the structural requirements for CB1 allosteric modulation. These studies have shown that substitutions on the indole ring are critical for activity. For instance, research on synthetic cannabinoids has indicated that halogen substitutions at the 5-position of the indole core can be detrimental to binding affinity at the CB1 receptor. This suggests that the position and nature of substituents on the indole scaffold, including the carboxylic acid and fluorine in this compound, would likely play a significant role in its potential interaction with the CB1 receptor.
Development of Biological Probes and Chemical Tools
Halogenated indole-carboxylic acids are valuable intermediates in the synthesis of more complex, biologically active molecules. The fluorine and carboxylic acid moieties on this compound serve as versatile chemical handles for further synthetic transformations.
The utility of similar structures is demonstrated in patent literature, where 4-chloro-3-fluoro-1H-indole-5-carboxylic acid is listed as an intermediate in the synthesis of indole carboxamide derivatives that act as P2X7 receptor antagonists. The P2X7 receptor is implicated in inflammatory processes, making its antagonists potential therapeutic agents. This example highlights how the fluoro-indole-carboxylic acid core can be elaborated into more complex structures with specific biological functions.
Furthermore, in the development of novel HIV-1 integrase strand transfer inhibitors, a related compound, 6-bromo-1H-indole-2-carboxylic acid, was utilized as the starting material. nih.gov The bromine and carboxylic acid groups were used for subsequent chemical modifications to build the final active compounds. nih.gov This underscores the strategic importance of halogenated indole-carboxylic acids as foundational scaffolds in multi-step synthetic routes aimed at producing novel therapeutic candidates.
Application in Fluorescent Probe Design
The intrinsic fluorescence of the indole nucleus has led to its exploration in the design of fluorescent probes for visualizing biological processes. While the direct application of this compound as a fluorescent probe is not extensively documented in publicly available research, the principles of fluorescent probe design suggest its potential as a core scaffold. The synthesis of fluorescent probes often involves coupling a fluorophore to a specific ligand that recognizes a biological target. The carboxylic acid group on the indole ring of this compound provides a convenient handle for such conjugation.
The fluorine substitution could potentially enhance the photophysical properties of the indole fluorophore, such as quantum yield and photostability, which are critical for effective biological imaging. Further research would be required to fully characterize the fluorescent properties of this specific compound and its derivatives to assess their suitability for developing targeted fluorescent probes.
In Vitro Studies of Anti-proliferative and Cytotoxic Activities of Indole Analogs
Indole derivatives have a rich history in the development of anti-cancer agents. The introduction of fluorine to the indole ring is a common strategy to enhance the anti-proliferative and cytotoxic activities of these compounds. While specific in vitro studies on this compound are not prominently reported, research on structurally related fluorinated indole carboxylic acids provides valuable insights into its potential in this area.
For instance, a study on 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, a more complex derivative, demonstrated significant antimitotic activity at micromolar and submicolar concentrations in NCI60-cell line screening. researchgate.net This compound was found to induce DNA damage and apoptosis in human tumor cells. researchgate.net The in vitro anticancer activity of this derivative was evaluated against a panel of cancer cell lines including MCF-7 (breast), HCT116 (colon), HepG2 (liver), HeLa (cervical), A549 (lung), WM793 (melanoma), and THP-1 (leukemia), with the 5-fluoro derivative showing the highest cytotoxicity. researchgate.net
These findings suggest that the 5-fluoroindole scaffold, which is closely related to this compound, is a promising pharmacophore for the design of novel anti-cancer agents. The cytotoxic effects are often attributed to the ability of these compounds to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. Further investigation into the anti-proliferative and cytotoxic profile of this compound and its simpler analogs is warranted to determine its potential as an anti-cancer lead compound.
Agrochemical Research Applications
The structural similarity of indole-3-acetic acid (IAA), a natural plant hormone (auxin), to indole carboxylic acid derivatives has spurred research into their potential applications in agriculture. These applications range from herbicide development to the regulation of plant growth.
Auxin Receptor Antagonism for Herbicidal Development
Synthetic auxins are a class of herbicides that mimic the action of IAA, leading to uncontrolled growth and ultimately death in susceptible plants. nih.gov Conversely, compounds that act as antagonists to the auxin receptor, Transport Inhibitor Response 1 (TIR1), can also disrupt normal plant development and serve as effective herbicides. nih.gov
Research has focused on designing and synthesizing novel indole-3-carboxylic acid derivatives as potential TIR1 antagonists. nih.gov Molecular docking studies have shown that these derivatives can interact with the TIR1 protein through various interactions, including π–π stacking, hydrogen bonding, and hydrophobic interactions. nih.gov A study on a series of α-substituted indole-3-carboxylic acid derivatives demonstrated good to excellent inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants. nih.gov For example, certain derivatives showed high inhibition rates on the root of rape (a dicot) even at low concentrations. nih.gov
While specific studies on this compound as an auxin receptor antagonist are not detailed, its structural resemblance to the active compounds in these studies suggests it could be a candidate for such research. The fluorine substitution at the 3-position and the carboxylic acid at the 5-position could influence its binding affinity and selectivity for the TIR1 receptor, making it a target for future herbicidal development programs.
Regulation of Plant Growth (Non-Commercial/Basic Research)
Beyond herbicidal applications, indole derivatives are fundamental tools in basic research to understand and manipulate plant growth and development. Auxins play a critical role in a wide array of plant processes, including cell division and elongation, root formation, and fruit development. nih.govresearchgate.net
Synthetic indole compounds, including various indole carboxylic acids, are used in non-commercial, basic research settings to probe the intricacies of auxin signaling pathways. researchgate.netnih.gov By studying the effects of these synthetic compounds on plant growth, researchers can elucidate the roles of different components of the auxin signaling cascade. While specific research focusing on this compound in this context is not widely published, its structural features make it a potential tool for such investigations. The fluorine substitution could alter its interaction with auxin receptors and transport proteins, providing a means to dissect specific aspects of auxin biology.
Emerging Research Avenues and Future Directions for 3 Fluoro 1h Indole 5 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated indoles, including 3-fluoro-1H-indole-5-carboxylic acid, is an area of active research. Traditional methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Sugasawa syntheses, provide foundational routes. The Fischer indole synthesis, for instance, involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions and is a well-established method for generating the indole core wikipedia.orgthermofisher.comyoutube.comnih.govyoutube.com. For this compound, this would likely involve a (4-carboxyphenyl)hydrazine reacting with a 2-fluoro-carbonyl compound, followed by cyclization.
However, the drive towards more environmentally friendly and efficient chemical processes is paving the way for novel and sustainable synthetic methodologies.
Key Developments in Sustainable Synthesis:
Green Chemistry Approaches: Researchers are increasingly exploring greener alternatives to traditional synthesis, focusing on the use of less hazardous reagents and solvents, and improving atom economy. This includes the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields for indole derivatives.
Flow Chemistry: Continuous flow synthesis offers a promising platform for the safe and scalable production of indole derivatives. This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. The application of flow chemistry to indole synthesis has been demonstrated for various derivatives and could be adapted for the continuous production of this compound.
Mechanochemistry: This solvent-free approach uses mechanical force to induce chemical reactions, offering a highly sustainable alternative to traditional solvent-based methods. Mechanochemical Fischer indolisation has been successfully developed, showcasing the potential for eco-friendly synthesis of a wide range of indole derivatives. mdpi.com
| Methodology | Key Advantages | Potential Application to this compound |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, improved purity. | Rapid and efficient cyclization and functionalization steps. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, waste minimization. | Continuous and on-demand production with high purity. |
| Mechanochemistry | Solvent-free, reduced waste, energy-efficient. | Environmentally friendly solid-state synthesis. |
Integration of Advanced Machine Learning and AI in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and prediction of properties of novel compounds. For this compound, these computational tools can be instrumental in exploring its potential.
Predictive Modeling: Machine learning models can be trained on large datasets of existing indole derivatives to predict the biological activities, physicochemical properties, and potential toxicities of novel compounds like this compound. This can help prioritize synthetic efforts towards derivatives with the most promising profiles.
De Novo Design: Generative AI models can design novel indole-based molecules with desired properties. By providing the model with specific parameters, such as a target biological activity or desired electronic properties, it can generate new chemical structures based on the this compound scaffold.
Target Identification: AI algorithms can analyze biological data to identify potential protein targets for small molecules. This could help in elucidating the mechanism of action of this compound and its derivatives.
The integration of AI can significantly reduce the time and cost associated with traditional research and development, enabling a more rapid and targeted exploration of the potential of this compound.
Exploration of New Biological Targets and Mechanistic Pathways (Non-Clinical)
The indole scaffold is a well-known "privileged structure" in medicinal chemistry, present in numerous natural products and pharmaceuticals. The introduction of a fluorine atom can significantly modulate the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with protein targets.
Future non-clinical research on this compound will likely focus on:
Enzyme Inhibition: Fluorinated compounds are known to act as potent enzyme inhibitors. The unique electronic properties of the C-F bond can lead to strong interactions with enzyme active sites. Investigating the inhibitory potential of this compound against various enzyme classes, such as kinases, proteases, and metabolic enzymes, could reveal novel therapeutic avenues. The fluorine atom can be particularly useful in the design of mechanism-based inhibitors. mdpi.com
Receptor Modulation: Indole derivatives have shown activity against a wide range of receptors. Screening this compound against panels of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could identify new biological targets.
Antimicrobial Activity: The indole nucleus is found in many compounds with antimicrobial properties. Evaluating the antibacterial and antifungal activity of this compound and its derivatives is a logical step in exploring its biological potential. Molecular docking studies could help in understanding the binding interactions with microbial targets like DNA gyrase. bldpharm.com
Table of Potential Non-Clinical Research Areas:
| Research Area | Rationale |
| Enzyme Inhibition | Fluorine substitution can enhance binding affinity and create potent inhibitors. |
| Receptor Binding Assays | The indole scaffold is a common feature in receptor ligands. |
| Antimicrobial Screening | Indole derivatives have a history of antimicrobial activity. |
| Mechanistic Studies | Elucidating the molecular mechanisms of any observed biological activity. |
Potential Applications in Materials Science and Optoelectronic Devices
The unique electronic and photophysical properties of indole derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The introduction of fluorine, a highly electronegative atom, can significantly influence the frontier molecular orbital energies (HOMO and LUMO) of the indole system, thereby tuning its optical and electronic properties.
Emerging research directions include:
Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence properties of indole derivatives can be harnessed in the emissive layer of OLEDs. The strong blue phosphorescence observed in some indole-5-carboxamides at room temperature suggests the potential for developing efficient emitters. mdpi.com The photophysical properties of this compound and its derivatives could be investigated for their suitability in OLED applications. mdpi.com
Organic Photovoltaics (OPVs): The donor-π-acceptor (D-π-A) architecture is a common design strategy for organic materials used in solar cells. The indole nucleus can act as an electron donor, and the carboxylic acid and fluorine substituents can modulate the electronic properties. Further functionalization of the this compound scaffold could lead to the development of novel materials for OPVs.
Organic Field-Effect Transistors (OFETs): The ability of indole derivatives to self-assemble and form ordered structures is crucial for their application in OFETs. The fluorine atom can influence intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for charge transport.
| Potential Application | Key Property |
| OLEDs | Fluorescence/Phosphorescence, Color Purity |
| OPVs | Absorption Spectrum, HOMO/LUMO Energy Levels |
| OFETs | Charge Carrier Mobility, Solid-State Packing |
High-Throughput Screening Approaches for Biological Activity Profiling
High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of a large number of compounds against a specific target or in a phenotypic assay. For this compound, HTS can be employed to efficiently explore its biological potential and identify promising lead compounds for further development.
Future HTS campaigns involving this compound could focus on:
Target-Based Screening: Screening against specific enzymes or receptors that are known to be modulated by indole derivatives. This allows for the identification of compounds with a defined mechanism of action.
Phenotypic Screening: Assessing the effect of the compound on whole cells or organisms to identify molecules that induce a desired physiological change, without prior knowledge of the specific target.
Fragment-Based Screening: Utilizing fluorinated fragment libraries in techniques like 19F NMR spectroscopy for hit identification. frontiersin.orgguidechem.comgoogle.comnih.govmdpi.com The this compound core could serve as a starting point for the design of such fragments.
High-Content Screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed understanding of the compound's effects on cellular function.
The development of diverse chemical libraries based on the this compound scaffold will be crucial for the success of HTS campaigns.
Q & A
Basic: What experimental techniques are recommended for confirming the molecular structure of 3-fluoro-1H-indole-5-carboxylic acid?
Answer:
The structural confirmation of this compound requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify proton environments and carbon signals, particularly focusing on the fluorine-induced deshielding effects at the 3-position and the carboxylic acid group at the 5-position.
- X-ray Crystallography: Single-crystal X-ray diffraction (as demonstrated for the analogous 5-fluoro-1H-indole-3-carboxylic acid ) provides definitive bond lengths, angles, and spatial arrangement. Refinement using SHELXL is standard for resolving hydrogen-bonding interactions and molecular packing.
- Mass Spectrometry (HRMS): High-resolution mass spectrometry confirms the molecular formula (e.g., CHFNO) by matching the observed [M+H] peak with the theoretical molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
